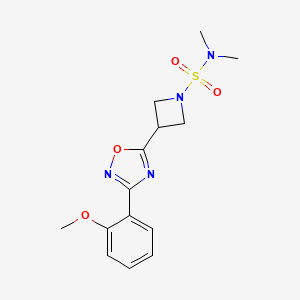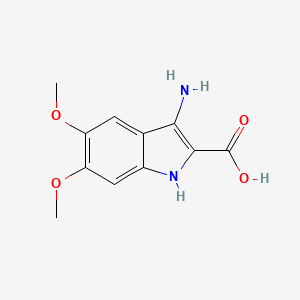
3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N,N-dimethylazetidine-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N,N-dimethylazetidine-1-sulfonamide” is a complex organic molecule. It contains several functional groups including a methoxyphenyl group, an oxadiazole ring, a dimethylazetidine ring, and a sulfonamide group. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of multiple rings (oxadiazole and azetidine) and functional groups (methoxyphenyl and sulfonamide) could lead to a variety of interesting chemical properties .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the conditions and the reagents present. The oxadiazole ring, for example, is known to participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the sulfonamide group could make the compound more polar and potentially more soluble in water .Scientific Research Applications
Photodynamic Therapy Applications
Sulfonamide derivatives have been explored for their potential in photodynamic therapy (PDT), particularly in the treatment of cancer. A study synthesized and characterized new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, showcasing their utility in PDT due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Enzyme Inhibition for Therapeutic Applications
Sulfonamide compounds have been investigated for their enzyme inhibitory activities, which is crucial for designing drugs against various diseases. For instance, pyrazoline benzensulfonamides have been synthesized and tested for their inhibition potency against human carbonic anhydrase isoenzymes and acetylcholinesterase, demonstrating potential for developing novel therapeutic agents with low cytotoxicity (Ozmen Ozgun et al., 2019).
Antimicrobial and Antitubercular Activities
Benzene sulfonamide pyrazole oxadiazole derivatives have shown antimicrobial and antitubercular activities, indicating their potential as agents against infectious diseases. Molecular docking studies suggest these compounds can inhibit Mycobacterium tuberculosis, offering a pathway to novel antitubercular agents (Shingare et al., 2022).
Corrosion Inhibition
Oxadiazole derivatives, including those with methoxyphenyl groups, have been studied for their corrosion inhibition properties, specifically for mild steel in sulfuric acid media. These studies highlight the practical applications of such compounds in industrial settings to prevent metal corrosion (Bouklah et al., 2006).
Environmental Applications
Research into the biodegradation of sulfonamide antibiotics has revealed microbial strategies to eliminate these compounds from the environment, which is essential for addressing antibiotic resistance issues. The study discovered a unique degradation pathway initiated by ipso-hydroxylation, highlighting the environmental implications of sulfonamide derivatives (Ricken et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylazetidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4S/c1-17(2)23(19,20)18-8-10(9-18)14-15-13(16-22-14)11-6-4-5-7-12(11)21-3/h4-7,10H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNDBTUIKXUWJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CC(C1)C2=NC(=NO2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-hydroxy-5-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}pyrimidin-4(3H)-one](/img/structure/B2955457.png)

![2-Chloro-5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2955460.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide](/img/structure/B2955463.png)

![N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2955465.png)

![[2-(4-Ethoxyphenyl)ethenyl]boronic acid](/img/structure/B2955467.png)
![1-[4-(2,2-Dimethyl-1,4-oxazepane-4-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2955468.png)
![N-[(5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinolin-7-yl)carbonyl]-L-leucine](/img/structure/B2955470.png)

![N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-4-cyanobenzamide](/img/structure/B2955473.png)

